8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one
Description
8-[(Diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one (CAS: 222716-49-6) is a coumarin derivative with a benzimidazole substituent at position 3, a hydroxyl group at position 7, and a diethylaminomethyl group at position 8 . Its molecular formula is C₂₅H₂₉N₃O₃ (MW: 419.52), featuring a fused chromen-2-one core modified for enhanced electronic and biological properties.
Properties
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-4-25(5-2)13-16-19(26)11-10-14-12-15(22(27)28-20(14)16)21-23-17-8-6-7-9-18(17)24(21)3/h6-12,26H,4-5,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAPTYGRFBHIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the benzimidazole group and the diethylamino side chain. Key steps may include:
Formation of the Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Introduction of the Benzimidazole Group: This step involves the cyclization of o-phenylenediamine with the appropriate aldehyde or ketone.
Attachment of the Diethylamino Side Chain: This is typically done through alkylation reactions using diethylamine and formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The benzimidazole moiety can be reduced to a dihydrobenzimidazole.
Substitution: The diethylamino group can be substituted with other amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted amines or alkylated products.
Scientific Research Applications
8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe due to its chromophore structure.
Medicine: Investigated for its potential as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The chromen-2-one core can interact with DNA or proteins, while the benzimidazole moiety may enhance binding specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Analog 1 : 6-Ethyl-7-Hydroxy-8-[(4-Methylpiperazin-1-yl)methyl]-3-(1-Methyl-1H-Benzimidazol-2-yl)-4H-Chromen-4-One (CAS: 300556-94-9)
- Molecular Formula : C₂₅H₂₈N₄O₃ (MW: 432.51).
- Key Differences: Position 8: Replaces diethylaminomethyl with 4-methylpiperazinylmethyl, enhancing solubility in polar solvents due to the piperazine ring’s basicity. Position 6: Additional ethyl group increases hydrophobicity (predicted logP: ~3.5 vs. ~3.2 for the target compound).
- Biological Relevance : The piperazine moiety may improve blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
Analog 2 : 7-(Diethylamino)-3-(1-Methyl-1H-Benzimidazol-2-yl)-2H-Chromen-2-One (Coumarin 30, CAS: N/A)
- Molecular Formula : C₂₁H₂₁N₃O₂ (MW: 347.42).
- Position 8: Lacks the diethylaminomethyl group, decreasing steric bulk.
- Applications : Used as a fluorescent dye; the absence of a hydroxyl group lowers acidity (pKa ~8.5 vs. ~6.7 for the target compound) .
Analog 3 : 3-(1H-Benzimidazol-2-yl)-7-(Diethylamino)-2H-Chromen-2-One (Disperse Yellow 82, CAS: 27425-55-4)
- Molecular Formula : C₂₀H₁₈N₂O₃ (MW: 334.38).
- Key Differences: Position 7: Diethylamino group instead of hydroxyl. Position 8: No substituent, resulting in a planar structure with weaker fluorescence quantum yield (~0.4 vs. ~0.6 for the target compound).
- Industrial Use : Primarily as a disperse dye in textiles .
Substituent Effects on Physicochemical Properties
| Property | Target Compound | Analog 1 (Piperazine) | Coumarin 30 | Disperse Yellow 82 |
|---|---|---|---|---|
| Molecular Weight | 419.52 | 432.51 | 347.42 | 334.38 |
| logP (Predicted) | 3.2 | 3.5 | 2.8 | 2.5 |
| Solubility (Water) | Low (enhanced by hydroxyl) | Moderate (piperazine) | Very Low | Insoluble |
| Fluorescence λₑₓ/λₑₘ | 365/450 nm | 370/460 nm | 340/430 nm | 380/480 nm |
| pKa (Hydroxyl) | 6.7 | N/A | N/A | N/A |
Biological Activity
The compound 8-[(diethylamino)methyl]-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one , also known as a derivative of chromenone and benzimidazole, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chromenone backbone with a diethylamino group and a benzimidazole moiety, contributing to its pharmacological properties. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound exhibit antiproliferative effects primarily through the inhibition of topoisomerase II. This enzyme is crucial for DNA replication and repair, and its inhibition can lead to apoptosis in cancer cells.
Key Findings:
- Inhibition of Topoisomerase II : Studies have shown that derivatives with hydroxymethyl or diethylaminomethyl groups at specific positions are effective in inhibiting this enzyme, leading to reduced cell proliferation in mammalian cells .
- UVA Activation : The compound's activity is enhanced upon UVA activation, suggesting a photodynamic aspect to its mechanism .
Antiproliferative Effects
The antiproliferative effects have been documented across several cancer cell lines. Below is a summary of findings from various studies:
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 5.3 | Topoisomerase II inhibition | |
| HeLa (Cervical Cancer) | 4.8 | Induction of apoptosis | |
| A549 (Lung Cancer) | 6.0 | Cell cycle arrest |
Synergistic Effects
In combination therapies, this compound has shown synergistic effects when paired with established chemotherapeutics like doxorubicin, enhancing efficacy while potentially reducing side effects.
Pharmacological Applications
Given its biological activity, the compound has potential applications in:
- Cancer Therapy : Due to its ability to inhibit cell proliferation and induce apoptosis.
- Photodynamic Therapy : Its activation under UVA light may allow for targeted cancer treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
